molecular formula C25H24N2O4 B2500443 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide CAS No. 922009-08-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide

Cat. No. B2500443
CAS RN: 922009-08-3
M. Wt: 416.477
InChI Key: UNFIEBQCSVKIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Studies have developed compounds structurally related to dibenzo[b,f][1,4]oxazepin derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These compounds have been explored for their potential applications in addressing conditions mediated by 5-HT3 receptors, such as certain types of nausea and psychiatric disorders. The structure-activity relationship (SAR) studies highlight the importance of specific substituents and heteroaromatic rings in enhancing receptor antagonistic activity (Harada et al., 1995).

Antiallergic Activity

Another line of research involves the synthesis and evaluation of dibenz[b,e]oxepin derivatives for antiallergic activity. Compounds in this category have demonstrated potent inhibitory effects on allergic responses, including passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction. Key structural elements have been identified that contribute to their antiallergic efficacy, providing a foundation for the development of new antiallergic agents (Ohshima et al., 1992).

Neurotoxic/Neuroprotective Profile

Research into the neurotoxic and neuroprotective effects of carbamazepine and its derivatives, including structures similar to dibenzo[b,f]azepine, has revealed insights into their potential applications in neurology. These studies aim to understand the mechanisms underlying the therapeutic and adverse effects of these compounds in the treatment of neurological conditions, such as epilepsy and bipolar disorder (Ambrósio et al., 2000).

Asymmetric Synthesis

Efforts in asymmetric synthesis have led to the development of methods for the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives. These methodologies highlight the potential of such compounds in the creation of enantioselective catalysts and the synthesis of chiral pharmaceuticals, showcasing the versatility of the dibenzo[b,f][1,4]oxazepine scaffold in organic synthesis (Ren et al., 2014).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-15(2)30-19-9-6-17(7-10-19)24(28)26-18-8-12-22-20(14-18)25(29)27(4)21-13-16(3)5-11-23(21)31-22/h5-15H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFIEBQCSVKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.